7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde and an amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of sustainable solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thione groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkylated or S-alkylated derivatives.
Scientific Research Applications
7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and infectious diseases.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cell proliferation in cancer or the inhibition of viral replication in infectious diseases .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused heterocyclic structure and are known for their enzyme inhibitory properties.
Uniqueness
7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C13H20N4S2 |
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Molecular Weight |
296.5 g/mol |
IUPAC Name |
7-(dipropylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C13H20N4S2/c1-5-7-17(8-6-2)12-10-11(14-9(3)15-12)16(4)13(18)19-10/h5-8H2,1-4H3 |
InChI Key |
HYYPWUARBWMDRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2C)C |
Origin of Product |
United States |
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